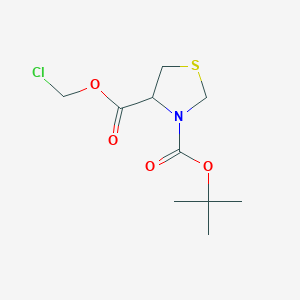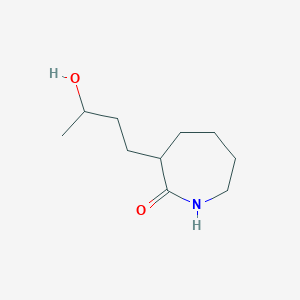
3-(3-Hydroxybutyl)azepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂. It is a derivative of azepane, featuring a hydroxybutyl side chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)azepan-2-one typically involves the ring-expansion of smaller cyclic compounds. One common method is the reaction of a 4-substituted cyclohexanone with a chiral 1,3-azidopropanol derivative in the presence of a Lewis acid promoter such as BF₃·OEt₂ . This reaction proceeds through a ring-expansion mechanism to form the desired azepane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-(3-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Tosyl chloride in pyridine followed by nucleophiles like sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of 3-(3-Oxobutyl)azepan-2-one.
Reduction: Formation of 3-(3-Hydroxybutyl)azepan-2-ol.
Substitution: Formation of 3-(3-Tosyloxybutyl)azepan-2-one and subsequent products depending on the nucleophile used.
科学的研究の応用
3-(3-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(3-Hydroxybutyl)azepan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxybutyl side chain can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Azepane: The parent compound without the hydroxybutyl side chain.
3-(3-Hydroxypropyl)azepan-2-one: A similar compound with a shorter side chain.
3-(3-Hydroxybutyl)oxepan-2-one: An oxygen-containing analog.
Uniqueness
3-(3-Hydroxybutyl)azepan-2-one is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
3-(3-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c1-8(12)5-6-9-4-2-3-7-11-10(9)13/h8-9,12H,2-7H2,1H3,(H,11,13) |
InChIキー |
FQCSORCLODAXLF-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1CCCCNC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


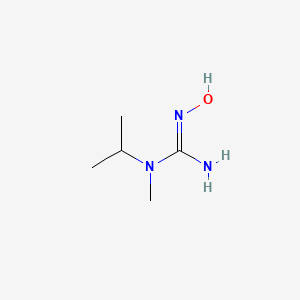
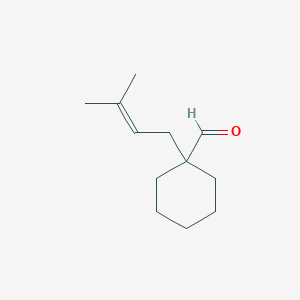
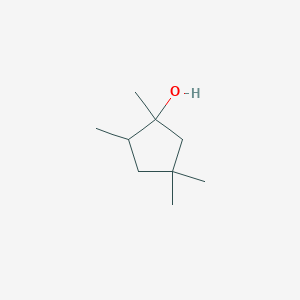

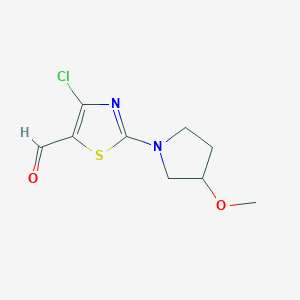
![Ethyl 2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189209.png)
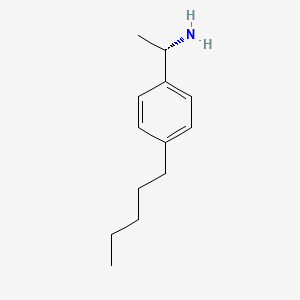
![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate](/img/structure/B13189219.png)
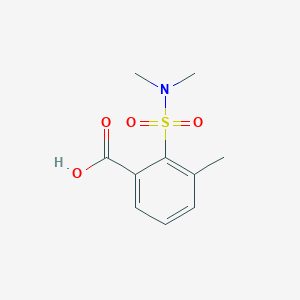
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)
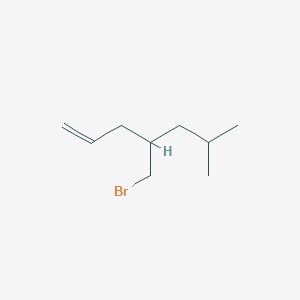
methanol](/img/structure/B13189260.png)
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol hydrochloride](/img/structure/B13189263.png)
